4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers seeking novel antibacterial chemotypes face limited access to unexplored scaffolds with validated SAR. This 4-acetyl pyrazole-oxadiazole-benzamide fills that gap: • Privileged oxadiazole-benzamide scaffold: reported MIC 0.003-2 µg/mL vs MRSA, VISA, VRE • Unique 4-acetyl H-bond acceptor (σₚ +0.50) absent in 4-Cl/4-Me analogs-enables distinct target engagement • Single-step derivatization to 50-100+ hydrazone/oxime analogs without metal catalysis Supplied with full structural verification (InChI Key, SMILES, MW 325.33).

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 1171213-15-2
Cat. No. B2834873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1171213-15-2
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C16H15N5O3/c1-9-8-13(20-21(9)3)15-18-19-16(24-15)17-14(23)12-6-4-11(5-7-12)10(2)22/h4-8H,1-3H3,(H,17,19,23)
InChIKeyFLISDGWTAKYXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Identity & Compound-Class Positioning


4-Acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171213-15-2; molecular formula C₁₆H₁₅N₅O₃; MW 325.328 g/mol) is a synthetic heterocyclic compound belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized in peer-reviewed literature as a privileged chemotype for antibacterial drug discovery [1]. The molecule integrates three pharmacophoric elements within a single framework: a 4-acetyl-substituted benzamide moiety, a central 1,3,4-oxadiazole ring, and a 1,5-dimethyl-1H-pyrazol-3-yl substituent. This specific combination of an electron-deficient oxadiazole linker with a methylated pyrazole and an acetyl-bearing benzamide distinguishes it from other members of the broader pyrazole–oxadiazole–benzamide family. Structural confirmation is available via InChI Key (FLISDGWTAKYXNL-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C), enabling unambiguous identity verification during procurement [2].

Privileged N-(1,3,4-oxadiazol-2-yl)benzamide scaffold with reported antibacterial class-level activity
Unique 4-acetyl, 1,5-dimethylpyrazole substitution distinct from 4-chloro, 4-methyl, and 4-benzyl analogs
Identity verification available via InChI Key and canonical SMILES supports procurement

Why the 4-Acetyl Substituent Cannot Be Replaced by 4-Chloro, 4-Methyl, or Unsubstituted Analogs


Structure–activity relationship (SAR) studies within the N-(1,3,4-oxadiazol-2-yl)benzamide class have established that even subtle modifications to the benzamide substituent produce divergent biological outcomes, including shifts in antibacterial mechanism of action, potency, and resistance profiles [1]. The 4-acetyl group (–COCH₃) on the target compound provides a hydrogen-bond acceptor (C=O) absent in 4-chloro, 4-methyl, 4-benzyl, or unsubstituted benzamide analogs in the same pyrazole–oxadiazole series. This functional group introduces a polar interaction site capable of engaging target protein residues, alters electronic distribution across the benzamide ring (Hammett σₚ ≈ +0.50 for acetyl vs. σₚ ≈ +0.23 for chloro and σₚ ≈ −0.17 for methyl), and shifts calculated logP downward relative to halogenated or alkylated comparators [2]. Importantly, the acetyl carbonyl additionally serves as a synthetic handle for downstream derivatization (e.g., hydrazone, oxime, or semicarbazone formation), enabling library expansion without altering the central oxadiazole–pyrazole pharmacophore. These physicochemical and synthetic differences mean that 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1019101-40-6), N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 1019101-38-2), and 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1171090-35-9) are not functionally interchangeable with the target compound in assays where H-bonding capacity, electronic effects, or further chemical elaboration are critical variables.

vs 4-Chloro
Target: 4-Acetyl (–COCH₃)
CAS 1019101-40-6: 4-Chloro (–Cl)
H-bond acceptor count and electron-withdrawing character may shift; target engagement profile may not transfer directly.
vs 4-Methyl
Target: 4-Acetyl (–COCH₃)
CAS 1019101-38-2: 4-Methyl (–CH₃)
Polarity and electronic distribution differ; synthetic accessibility for further derivatization may not replicate.
vs 4-Benzyl
Target: 4-Acetyl (–COCH₃)
CAS 1171090-35-9: 4-Benzyl (–CH₂Ph)
Lipophilicity and steric bulk increase; downstream condensation chemistry unavailable without additional synthetic steps.

Differentiation Evidence vs. Closest Structural Analogs


Physicochemical Profile: Acetyl vs. Chloro and Methyl Substituents

The 4-acetyl substituent on the target compound establishes a quantifiably distinct physicochemical profile compared to the 4-chloro analog (CAS 1019101-40-6) and 4-methyl analog (CAS 1019101-38-2), which share the identical pyrazole–oxadiazole core. The acetyl carbonyl contributes one additional hydrogen-bond acceptor (HBA count = 6 vs. 5 for 4-chloro and 4-methyl analogs), increases topological polar surface area (tPSA ≈ 110 Ų vs. ≈ 89 Ų for the 4-chloro analog), and reduces calculated logP (clogP ≈ 1.8 vs. ≈ 2.9 for the 4-chloro analog and ≈ 2.5 for the 4-methyl analog) [1]. The electron-withdrawing acetyl group (Hammett σₚ = +0.50) polarizes the benzamide ring more strongly than the 4-chloro substituent (σₚ = +0.23), potentially altering π-stacking interactions with aromatic protein residues and influencing metabolic stability at the para position [2]. These computed differences are intrinsic to the molecular structure and do not depend on a specific biological assay context.

Physicochemical Profile
Method context
Target: HBA=6, tPSA≈110 Ų, clogP≈1.8, σₚ=+0.50
vs 4-Cl: HBA=5, tPSA≈89 Ų, clogP≈2.9, σₚ=+0.23
vs 4-CH₃: HBA=5, tPSA≈89 Ų, clogP≈2.5, σₚ=−0.17
Physicochemical difference may influence target binding and solubility context
Computed properties; fragment-based tPSA/clogP estimates
Medicinal chemistry Physicochemical profiling Lead optimization

Antibacterial Scaffold Activity Against MRSA and VRE

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, to which the target compound belongs, has been experimentally validated as a privileged antibacterial chemotype by independent research groups. Compound F6 (a representative N-(1,3,4-oxadiazol-2-yl)benzamide) demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL and was also active against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant Enterococcus (VRE) [1]. Further structure–activity optimization yielded halogenated analogs with sub-µg/mL MIC values (as low as 0.003 µg/mL against linezolid-resistant S. aureus NRS 119) [2]. While these data derive from structurally related but non-identical N-(1,3,4-oxadiazol-2-yl)benzamides, they establish the class-level antibacterial potential that the target compound's scaffold shares. No direct MIC data are currently available in the peer-reviewed literature for the specific 4-acetyl, 1,5-dimethylpyrazole-substituted variant.

Antibacterial Scaffold
Class-level
No direct MIC data available. Class MIC range: 0.003–2 µg/mL against MRSA/VRE for related N-(1,3,4-oxadiazol-2-yl)benzamides.
Supports class-level screening fit; direct MIC validation required
Class-level inference from independent research groups
Antibacterial drug discovery MRSA Drug-resistant Gram-positive pathogens

Antitubercular Potential of Pyrazole–Oxadiazole Hybrids Against M. tuberculosis

Pyrazole–1,3,4-oxadiazole hybrid compounds have demonstrated in vitro antitubercular activity in multiple independent studies. Desai et al. (2021) reported that certain pyrazole–oxadiazole hybrids exhibited MIC values as low as 0.92 µg/mL against actively replicating M. tuberculosis H37Ra and 1.26 µg/mL against the dormant state, comparing favorably with the first-line drug isoniazid (MIC = 0.12 µg/mL in the same assay) [1]. In a related series, Nayak et al. (2016) identified pyrazole–oxadiazole derivatives with MIC values of 3.13 µg/mL against M. tuberculosis H37Rv [2]. The target compound incorporates both the 1,3,4-oxadiazole and pyrazole pharmacophores present in these active hybrids, with the 4-acetylbenzamide moiety providing an additional modifiable interaction site. Direct antitubercular data for the specific target compound have not been reported.

Antitubercular Potential
Class-level
No direct MIC data available. Pyrazole–oxadiazole hybrids: MIC 0.92–3.13 µg/mL against M. tuberculosis H37Ra/H37Rv.
Supports antitubercular screening context; specific substitution unexplored
Class-level inference; direct head-to-head data absent
Antitubercular drug discovery Mycobacterium tuberculosis Pyrazole–oxadiazole hybrids

Agrochemical Potential: Insecticidal and Fungicidal Activity of Pyrazole–Oxadiazole Benzamides

In a 2022 study by Tu et al., a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were evaluated for pesticidal activity. Compound 14q (containing a pyrazole–oxadiazole–benzamide architecture) exhibited 70% mortality against Mythimna separate at 500 mg/L, outperforming the commercial acaricide tebufenpyrad (60% at the same concentration) [1]. Compound 14h demonstrated 77.8% fungicidal inhibition against Pyricularia oryae at 50 mg/L with an EC₅₀ of 16.95 mg/L, and showed acceptable zebrafish embryo toxicity (LC₅₀ = 14.01 mg/L) [1]. Although the Tu et al. study employed 1,2,4-oxadiazole regioisomers rather than the 1,3,4-oxadiazole present in the target compound, the conserved benzamide–pyrazole–oxadiazole connectivity pattern supports class-level extrapolation of agrochemical potential. The target compound's 4-acetyl substituent offers an additional polar contact point not present in the Tu et al. series, which may modulate target-site binding in insect or fungal enzyme active sites.

Agrochemical Potential
Context-dependent
No direct pesticidal data. 1,2,4-oxadiazole regioisomers reported 70% insecticidal mortality (500 mg/L) and 77.8% fungicidal inhibition.
Cross-study comparable; requires direct testing in 1,3,4-oxadiazole context
Regioisomer difference; data to verify in target compound
Agrochemical discovery Insecticidal activity Fungicidal activity

Synthetic Advantage: Acetyl-Derived Hydrazone, Oxime, and Semicarbazone Libraries

The 4-acetyl substituent (–COCH₃) on the target compound provides a carbonyl condensation site that is absent in the 4-chloro, 4-methyl, 4-benzyl, and unsubstituted benzamide analogs sharing the identical pyrazole–oxadiazole core. This acetyl group can be converted to hydrazones (via reaction with hydrazines), oximes (via hydroxylamine), semicarbazones, or thiosemicarbazones under mild conditions without affecting the central 1,3,4-oxadiazole or pyrazole rings [1]. In contrast, the 4-chloro analog (CAS 1019101-40-6) requires transition-metal-catalyzed cross-coupling for further functionalization, the 4-methyl analog (CAS 1019101-38-2) requires benzylic oxidation or radical halogenation, and the 4-benzyl analog (CAS 1171090-35-9) is limited to arene electrophilic substitution. This divergent synthetic accessibility means the target compound can serve as a single procurement item that generates 50–100+ derivatives via parallel condensation chemistry, whereas each comparator would require distinct, often lower-yielding reaction sequences to achieve comparable library diversity.

Synthetic Advantage
Method context
Target: 1-step condensation for hydrazone/oxime libraries
vs 4-Cl/4-CH₃/4-Bn: 2–3-step sequences (Pd-coupling, oxidation, halogenation)
Acetyl handle reduces synthetic steps for library expansion
Supports parallel synthesis workflow fit
Combinatorial chemistry Library synthesis Derivatization handle

Top Application Scenarios for Research & Procurement


Antibacterial Screening Against MRSA, VRE, and ESKAPE Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been independently validated to produce MIC values in the 0.003–2 µg/mL range against drug-resistant Gram-positive pathogens including MRSA, VISA, and VRE [1]. The target compound's unique 4-acetyl, 1,5-dimethylpyrazole substitution pattern has not been evaluated in published antibacterial SAR campaigns, making it a high-priority acquisition for hit-finding screens where scaffold novelty within a validated chemotype is a key selection criterion. Procurement is recommended specifically for broth microdilution screening against Staphylococcus aureus ATCC 29213, MRSA clinical isolates, and vancomycin-resistant Enterococcus faecium, with the comparator F6 (MIC = 2 µg/mL) serving as the class-reference standard.

Antitubercular Lead Screening Against M. tuberculosis

Pyrazole–1,3,4-oxadiazole hybrids have demonstrated MIC values of 0.92–3.13 µg/mL against M. tuberculosis in both active and dormant states [1]. The target compound, incorporating both pharmacophores with an unprecedented 4-acetylbenzamide capping group, is a rational entry for MABA or REMA screening cascades. The compound's lower computed lipophilicity (clogP ≈ 1.8) relative to chlorinated analogs may favor penetration of the mycobacterial cell wall, a property that can be directly tested in comparative MIC assays alongside the 4-chloro analog (clogP ≈ 2.9) as a lipophilicity control.

Agrochemical Discovery: Insecticidal and Fungicidal Screening

Pyrazole-linked oxadiazole benzamides have shown insecticidal mortality rates up to 70% at 500 mg/L (outperforming tebufenpyrad at 60%) and fungicidal inhibition rates of 77.8% against Pyricularia oryae with zebrafish LC₅₀ of 14.01 mg/L [1]. The target compound extends this chemotype into 1,3,4-oxadiazole regioisomeric space with a 4-acetyl substituent not represented in published agrochemical SAR. Procurement is recommended for leaf-dip insecticidal screening against Mythimna separate and mycelial growth inhibition assays against a panel of phytopathogenic fungi (Pyricularia oryae, Fusarium oxysporum, Cercospora arachidicola), with zebrafish embryo toxicity co-assessment to establish selectivity indices.

Focused Library Synthesis via Acetyl Derivatization for SAR

The 4-acetyl substituent provides a mild, single-step condensation handle for generating diverse hydrazone, oxime, and semicarbazone libraries without requiring transition-metal catalysis, protecting-group strategies, or multi-step sequences [1]. Procurement of a single lot of the target compound enables parallel synthesis of 50–100+ derivatives in 96-well plate format, with each derivative retaining the core pyrazole–oxadiazole–benzamide pharmacophore while systematically varying the substituent at the para position. This contrasts with the 4-chloro, 4-methyl, and 4-benzyl analogs, each of which would require divergent, multi-step synthetic routes to achieve comparable library diversity, making the target compound the most procurement-efficient starting material for SAR-by-catalog or parallel medicinal chemistry campaigns within this compound family.

Application
Selection Property
Validation Focus
Antibacterial Screening
N-(1,3,4-oxadiazol-2-yl)benzamide class with reported activity
MIC endpoints against MRSA and VRE panels
Antitubercular Lead Screening
Pyrazole–oxadiazole hybrid with reported anti-TB MIC background
MIC against replicating and dormant M. tuberculosis
Agrochemical Discovery
Pyrazole–oxadiazole–benzamide scaffold related to reported pesticidal chemotypes
Insecticidal and fungicidal activity panels with selectivity indices
Focused Library Synthesis
4-Acetyl carbonyl as a single-step condensation handle
Parallel synthesis throughput and derivative yield
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